molecular formula C27H24N4O5 B2959284 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-29-4

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2959284
CAS No.: 1207046-29-4
M. Wt: 484.512
InChI Key: BBZKQNVZXJXSPC-UHFFFAOYSA-N
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Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Cytotoxic Activity and Cancer Research : Quinazoline derivatives exhibit significant cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with dimethoxyphenyl components, have shown potent cytotoxicity, with some compounds displaying IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003). This highlights the potential of quinazoline derivatives in cancer research and therapy.

Herbicidal Applications : Quinazoline derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have displayed excellent potency against HPPD, showing significant herbicidal activity with broad-spectrum weed control (He et al., 2020). This application demonstrates the compound's utility in agricultural sciences.

Antimicrobial and Antifungal Activities : Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showcasing the compound's potential in addressing microbial resistance and developing new antibiotics (Gupta et al., 2008).

Environmental Chemistry and Green Synthesis : The synthesis of quinazoline-2,4-diones using carbon dioxide as a reactant and cesium carbonate or [Bmim]OH as catalysts highlights innovative approaches in green chemistry, offering environmentally friendly synthesis methods for these compounds (Patil et al., 2008; Patil et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "Catalyst" ], "Reaction": [ "To a solution of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add the catalyst and stir the mixture.", "Slowly add 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol to the reaction mixture and continue stirring.", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it to obtain the desired product." ] }

CAS No.

1207046-29-4

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3

InChI Key

BBZKQNVZXJXSPC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

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